1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone
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Overview
Description
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone is an intricate organic compound that fuses the chemical structures of isoquinoline and benzo[d]thiazole. These core frameworks are central to many bioactive molecules, imparting varied pharmacological properties and applications across different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone involves a multistep process. Typically, this synthesis begins with the creation of 3,4-dihydroisoquinoline through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with a β-phenylethylamine derivative. Concurrently, the benzo[d]thiazole moiety can be synthesized via the condensation of 2-aminothiophenol with a ketone.
These two intermediates can be coupled using reagents like alkyl halides or through reductive amination, ultimately yielding the final compound.
Industrial Production Methods: Industrial production leverages high-throughput techniques, often incorporating catalysts and optimized reaction conditions to ensure high yields and purity. This may include hydrogenation, microwave-assisted synthesis, and the use of ionic liquids or other novel solvents to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone undergoes various reactions, including:
Oxidation: Utilizing oxidizing agents like potassium permanganate or chromium trioxide to modify the isoquinoline ring or the benzo[d]thiazole ring.
Reduction: Using reagents such as lithium aluminum hydride to reduce the carbonyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions, especially on the aromatic rings, can occur under acidic or basic conditions.
Common Reagents and Conditions: Reagents like Grignard reagents, lithium diisopropylamide (LDA), or sodium hydride are often employed, alongside solvents like dichloromethane, tetrahydrofuran (THF), or ethanol.
Major Products Formed: Depending on the reaction type, various derivatives of the original compound can be formed, which may display different bioactivities or chemical properties.
Scientific Research Applications
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone serves in multiple research domains:
Chemistry: As a precursor for synthesizing more complex molecules or studying chemical reaction mechanisms.
Biology: Used in studying enzyme interactions, molecular docking studies, and cellular assays.
Industry: Used in developing dyes, pigments, and materials with specific electronic or optical properties.
Mechanism of Action
Molecular Targets and Pathways: The compound interacts with specific enzymes or receptors, modulating their activity. In medicinal applications, it might inhibit or activate key pathways involved in disease progression. These interactions are often mediated by its ability to fit into binding pockets of proteins or to disrupt specific biochemical interactions.
Comparison with Similar Compounds
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-((4-methylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone
1-(isoquinolin-2-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone
Each of these similar compounds shares core structural elements, but variations in substituents alter their respective properties and applications.
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Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-14-8-9-15(2)20-19(14)22-21(26-20)23(3)13-18(25)24-11-10-16-6-4-5-7-17(16)12-24/h4-9H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAGCYVMFBTWAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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